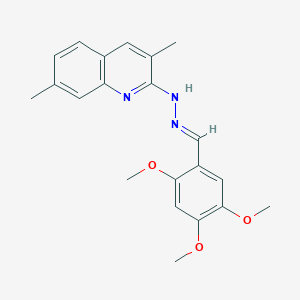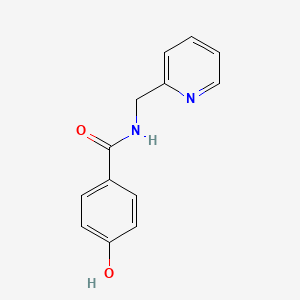
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4,6-trimethyl-3-propionylphenyl)-1,3-cyclohexanedione, commonly known as TTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTA belongs to the family of diarylheptanoids, which are known for their anti-inflammatory, antioxidant, and anticancer properties. In
科学研究应用
TTA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. TTA has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. TTA has also been shown to possess potent antioxidant activity, which can help prevent oxidative stress-induced damage to cells and tissues. Additionally, TTA has been reported to exhibit anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells.
作用机制
The mechanism of action of TTA is not fully understood. However, it has been proposed that TTA exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. TTA has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. The anticancer activity of TTA has been attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
TTA has been shown to have several biochemical and physiological effects. TTA has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells and tissues, indicating its potent antioxidant activity. TTA has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in various animal models of inflammation. Additionally, TTA has been reported to inhibit the growth and proliferation of cancer cells, indicating its potential as an anticancer agent.
实验室实验的优点和局限性
TTA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. TTA has also been reported to have low toxicity, indicating its potential as a safe therapeutic agent. However, TTA has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, TTA has been reported to have poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for TTA research. One potential area of research is the development of TTA-based therapeutics for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another potential area of research is the development of TTA-based antioxidants for the prevention of oxidative stress-induced damage to cells and tissues. Additionally, further studies are needed to elucidate the mechanism of action of TTA and to identify its molecular targets.
合成方法
TTA can be synthesized via a multistep process involving the condensation of 2,4,6-trimethylacetophenone with cyclohexanone in the presence of a base followed by oxidation with potassium permanganate. The resulting product is then subjected to a Friedel-Crafts acylation reaction with propionyl chloride to yield TTA. The purity of TTA can be enhanced through recrystallization from a suitable solvent.
属性
IUPAC Name |
5-(2,4,6-trimethyl-3-propanoylphenyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-5-16(21)18-11(3)6-10(2)17(12(18)4)13-7-14(19)9-15(20)8-13/h6,13H,5,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHAYDIZBAKBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C(=C1C)C2CC(=O)CC(=O)C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(cyanomethyl)phenyl]-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5868228.png)

![2-ethyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5868246.png)




![5-({[4-(diethylamino)phenyl]amino}methylene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868279.png)
![N-1-naphthyl-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5868293.png)
![2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5868298.png)
![methyl 2-{[4-(propionylamino)benzoyl]amino}benzoate](/img/structure/B5868299.png)
![6,6-dimethyl-N-(2-phenylethyl)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5868305.png)
